molecular formula C18H17ClFNO2 B1325643 3-Chloro-5-fluoro-3'-morpholinomethyl benzophenone CAS No. 898792-10-4

3-Chloro-5-fluoro-3'-morpholinomethyl benzophenone

Cat. No.: B1325643
CAS No.: 898792-10-4
M. Wt: 333.8 g/mol
InChI Key: XZCIVVFHOXTLGR-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone is a compound that belongs to the family of benzophenone derivatives. It has a molecular formula of C18H17ClFNO2 and a molecular weight of 333.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: The compound is used in the production of various materials and chemicals, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorobenzophenone: Similar in structure but lacks the morpholinomethyl group.

    3-Chloro-3’-morpholinomethyl benzophenone: Similar but lacks the fluorine atom.

    5-Fluoro-3’-morpholinomethyl benzophenone: Similar but lacks the chlorine atom.

Uniqueness

3-Chloro-5-fluoro-3’-morpholinomethyl benzophenone is unique due to the presence of both chlorine and fluorine atoms, as well as the morpholinomethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCIVVFHOXTLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643102
Record name (3-Chloro-5-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-10-4
Record name Methanone, (3-chloro-5-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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